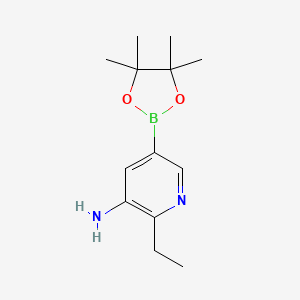

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic acid pinacol ester derivative featuring a pyridine core. The compound’s structure includes a dioxaborolane ring (a boronate ester protecting group) at the 5-position of the pyridine ring, an ethyl substituent at the 2-position, and an amine group at the 3-position. This structural motif is critical for its applications in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner for synthesizing biaryl or heteroaryl compounds . The ethyl group and amine substituents influence electronic and steric properties, modulating reactivity and solubility.

Properties

Molecular Formula |

C13H21BN2O2 |

|---|---|

Molecular Weight |

248.13 g/mol |

IUPAC Name |

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C13H21BN2O2/c1-6-11-10(15)7-9(8-16-11)14-17-12(2,3)13(4,5)18-14/h7-8H,6,15H2,1-5H3 |

InChI Key |

VWPZPXFDHAEBFW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

2.1 General Synthetic Strategy

To a stirred solution of 2-ethyl-5-bromo-3-aminopyridine (1.0 mmol) in 1,4-dioxane (10 mL) under argon, add bis(pinacolato)diboron (2.0 mmol), potassium acetate (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol). Heat at 100 °C for 4 h. After cooling, extract with ethyl acetate, filter, concentrate, and purify by silica gel chromatography using ethyl acetate/hexanes as eluent to yield the target compound.

- Solvent: 1,4-dioxane or tetrahydrofuran are preferred for solubility and catalyst stability.

- Base: Potassium acetate is commonly used; alternatives include sodium acetate or cesium carbonate.

- Catalyst: Pd(dppf)Cl2 is standard, but Pd(PPh3)4 or other phosphine-based catalysts may be substituted.

- Temperature: 100 °C is typical; lower temperatures may reduce yield, higher may cause decomposition.

- Atmosphere: Inert (argon or nitrogen) to prevent catalyst deactivation.

2.4 Purification and Characterization

- After reaction completion, the mixture is filtered and concentrated.

- The crude product is purified by column chromatography, typically using 20–30% ethyl acetate in hexanes with a small amount of triethylamine to neutralize silica.

- Characterization is performed by NMR, MS, and TLC.

Data Table: Example Synthesis Parameters and Results

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting halopyridine | 2-ethyl-5-bromo-3-aminopyridine | Commercially available or synthesized |

| Boron source | Bis(pinacolato)diboron (2 eq) | High purity recommended |

| Base | Potassium acetate (3 eq) | Dry, finely powdered |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Freshly prepared or stored dry |

| Solvent | 1,4-dioxane or THF | Anhydrous |

| Temperature | 100 °C | Oil bath or heating mantle |

| Time | 4–6 hours | Monitored by TLC |

| Yield | 30–60% (analogous compounds) | Dependent on purity and scale |

| Purification | Silica gel chromatography | 20–30% EtOAc/hexanes |

| Product appearance | Pale yellow solid | |

| Rf (TLC, 30% EtOAc/hexanes) | 0.3 | For analogous compounds |

Notes and Recommendations

- Scale-up: Larger scale reactions may require adjustment of catalyst loading and more rigorous exclusion of air and moisture.

- Safety: Palladium catalysts and boron reagents should be handled with appropriate PPE and waste disposed of according to regulations.

- Alternative Methods: While the Suzuki–Miyaura coupling is a common route, direct lithiation–borylation or Ir-catalyzed C–H borylation may be explored for challenging substrates, though literature precedence for this exact compound is limited.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable boron-carbon bonds. The dioxaborolane moiety acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound serves as a key intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine and related derivatives:

Key Differences and Implications

Ethyl groups may improve solubility in non-polar solvents compared to methyl . Electron-Withdrawing Groups (e.g., Cl, CF3): Reduce electron density, stabilizing intermediates during coupling. Chloro derivatives are valuable for synthesizing halogenated biaryls, while trifluoromethyl groups enhance metabolic stability in pharmaceuticals .

Safety and Handling :

- Chloro-substituted derivatives (e.g., CAS 1073354-96-7) pose higher acute toxicity risks (H302, H312) compared to alkylated analogs .

- Ethyl and methyl variants generally exhibit milder hazards, primarily skin/eye irritation (H315, H319) .

Applications :

- Pharmaceuticals : Ethyl and CF3 derivatives are prioritized for drug discovery due to their bioavailability and stability .

- Materials Science : Methyl-substituted compounds (e.g., CAS 1800401-67-5) are used in MOFs and optoelectronic materials .

Research Findings and Data

- Synthetic Yields: Miyaura borylation of 3-amino-2-ethyl-5-bromopyridine with bis(pinacolato)diboron typically achieves 70–85% yields under Pd(dppf)Cl2 catalysis .

- Stability : Boronate esters with electron-donating groups (e.g., ethyl) exhibit longer shelf lives under inert storage (2–8°C) compared to electron-deficient analogs .

- Cross-Coupling Efficiency : Ethyl-substituted derivatives show 90–95% conversion in Suzuki reactions with aryl bromides, outperforming chloro-substituted analogs (75–80%) due to reduced steric clash .

Biological Activity

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 741709-61-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.11 g/mol. Its structure includes a pyridine ring substituted with a dioxaborolane moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.11 g/mol |

| CAS Number | 741709-61-5 |

| Boiling Point | Not available |

| Solubility | High |

Research indicates that compounds with similar structures often exhibit inhibitory activity against various kinases. For instance, studies have shown that certain derivatives demonstrate significant inhibition of GSK-3β (Glycogen Synthase Kinase 3 beta), a key player in numerous cellular processes including cell proliferation and survival .

Inhibition of Kinases

The compound has been tested for its inhibitory effects on several kinases:

- GSK-3β : Exhibited competitive inhibition with an IC50 value in the nanomolar range.

- ROCK-1 : Also showed significant inhibitory activity.

These activities suggest potential applications in treating diseases such as cancer and neurodegenerative disorders where these kinases are implicated.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of DNA damage through the phosphorylation of H2AX in lymphocytes .

Case Studies

- Study on Cell Viability :

- Anti-inflammatory Activity :

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Due to its selective cytotoxicity towards cancer cells.

- Neurological Disorders : As an inhibitor of GSK-3β which is involved in Alzheimer's disease pathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.